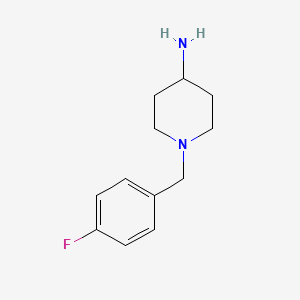

1-(4-Fluorobenzyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIHULMCWJRKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92539-14-5 | |

| Record name | 1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Rationale for Fluorine Substitution in Pharmaceutical Development

The strategic incorporation of fluorine atoms into drug candidates is a well-established and powerful strategy in medicinal chemistry. tandfonline.comresearchgate.net This small yet highly electronegative element can profoundly influence a molecule's properties, often leading to significant improvements in its drug-like characteristics. tandfonline.comresearchgate.net

One of the primary reasons for introducing fluorine is to enhance metabolic stability. tandfonline.comacs.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes such as cytochrome P450. tandfonline.comacs.org This can lead to a longer drug half-life and improved bioavailability. researchgate.net

Furthermore, fluorine substitution can modulate the physicochemical properties of a compound. tandfonline.comacs.org It can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes. tandfonline.comresearchgate.net The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, which can be critical for target binding and pharmacokinetic properties. acs.org

The introduction of fluorine can also enhance the binding affinity of a drug to its target protein. tandfonline.com Its unique electronic properties can lead to favorable electrostatic interactions and hydrogen bonds within the binding site. researchgate.net

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond. tandfonline.comacs.org |

| Lipophilicity | Can be increased, affecting membrane permeability. tandfonline.comresearchgate.net |

| Acidity/Basicity | Modulated due to fluorine's strong electron-withdrawing nature. acs.org |

| Binding Affinity | Can be enhanced through favorable electronic interactions. tandfonline.comresearchgate.net |

| Conformation | Can induce specific molecular conformations. acs.org |

Overview of Research Trajectories for 1 4 Fluorobenzyl Piperidin 4 Amine and Its Derivatives

The convergence of the advantageous piperidine (B6355638) scaffold and the strategic use of fluorine has propelled research into 1-(4-Fluorobenzyl)piperidin-4-amine and its analogues. This specific combination provides a versatile platform for the development of novel therapeutic agents targeting a range of biological pathways.

Research has demonstrated that derivatives of this core structure exhibit a variety of biological activities. For instance, studies have explored the synthesis and evaluation of related compounds as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. elsevierpure.comacs.org

Furthermore, the 4-aminopiperidine (B84694) moiety is a key structural feature in the development of novel antifungal agents. mdpi.com Research in this area has focused on the synthesis and biological evaluation of 4-aminopiperidine derivatives, exploring their potential to inhibit ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Derivatives of 1-(4-fluorobenzyl)piperidine (B7789008) have also been investigated for their interaction with monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. nih.gov This line of research is significant for the development of treatments for neurological and psychiatric disorders. Structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the structural requirements for potent and selective inhibition of these transporters. nih.gov

The versatility of the 1-(4-fluorobenzyl)piperidine scaffold is further highlighted by its use in the development of tyrosinase inhibitors, which have applications in treating hyperpigmentation disorders. researchgate.netnih.govresearchgate.net

The synthesis of various derivatives often involves the reductive amination of a suitable piperidone with 4-fluorobenzylamine (B26447) or the alkylation of a 4-aminopiperidine derivative with a 4-fluorobenzyl halide. mdpi.com These synthetic strategies allow for the systematic modification of the core structure to optimize its biological activity.

Table 3: Investigated Therapeutic Targets for this compound Derivatives

| Therapeutic Target/Application | Research Focus |

| Acetylcholinesterase (AChE) | Potential treatment for Alzheimer's disease. elsevierpure.comacs.org |

| Monoamine Transporters (DAT, SERT, NET) | Development of agents for neurological and psychiatric disorders. nih.gov |

| Fungal Ergosterol Biosynthesis | Discovery of novel antifungal agents. mdpi.com |

| Tyrosinase | Treatment of hyperpigmentation disorders. researchgate.netnih.govresearchgate.net |

| Anticonvulsant Activity | Exploration for seizure disorders. nih.gov |

Unveiling the Synthetic Pathways to this compound and its Analogs

The piperidine ring is a fundamental scaffold in a vast array of bioactive natural products and marketed pharmaceuticals. kcl.ac.uk Its prevalence underscores the importance of developing diverse synthetic strategies to access novel drug candidates with varied substitution patterns. kcl.ac.uk This article delves into the synthetic methodologies for a specific derivative, this compound, and its related analogs, exploring both general and targeted approaches.

Structure Activity Relationship Sar Studies of 1 4 Fluorobenzyl Piperidin 4 Amine Derivatives

Impact of Substituents on Phenyl and Piperidine (B6355638) Ring Systems

The substitution patterns on both the phenyl and piperidine rings of 1-(4-fluorobenzyl)piperidin-4-amine analogs are critical determinants of their binding affinity and selectivity for biological targets. Research into related scaffolds, such as those targeting dopamine (B1211576) and serotonin (B10506) transporters, has demonstrated that even subtle changes can lead to significant shifts in potency.

For instance, in a series of analogs of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine, it was found that unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine (DA) transporter. acs.org The introduction of different alkyl chain lengths and substitutions was explored to optimize activity and selectivity. acs.org Specifically, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine showed high potency and was the most selective for the DA transporter in its series. acs.org

In studies on dopamine D4 receptor antagonists, modifications to the piperidine ring and its substituents have been shown to modulate affinity and selectivity. For example, within a series of 4,4-difluoropiperidine (B1302736) D4 antagonists, compounds with p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl groups on a phenoxymethyl (B101242) moiety attached to the piperidine ring all displayed modest D4 receptor binding (Kᵢ = 140–320 nM). chemrxiv.org Further exploration of the southern heteroaromatic portion of these molecules revealed that imidazo[1,5-a]pyrimidine (B3256623) and regioisomeric 2-imidazo[1,2-a]pyridine groups could yield compounds with improved properties. chemrxiv.org

Similarly, investigations into dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands highlighted the importance of the piperidine core. Replacing a piperazine (B1678402) ring with a piperidine ring in one analog pair resulted in a dramatic increase in affinity for the σ1 receptor (Kᵢ changing from 1531 nM to 3.64 nM), establishing the piperidine moiety as a critical structural element for this dual activity. nih.gov

The following table summarizes the impact of substituents on the biological activity of related piperidine derivatives.

| Compound/Scaffold | Target | Substituent Modification | Effect on Activity |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Dopamine Transporter | Unsubstituted benzyl (B1604629) group | High potency and selectivity acs.org |

| 4,4-difluoropiperidine ether analogs | Dopamine D4 Receptor | p-fluoro, 3,4-difluoro on phenoxy group | Modest D4R binding (Ki = 140–320 nM) chemrxiv.org |

| Piperidine vs. Piperazine Core | Sigma-1 Receptor | Replacement of piperazine with piperidine | Drastic increase in σ1R affinity (Ki from 1531 to 3.64 nM) nih.gov |

Bioisosteric Modifications for Enhanced Metabolic Stability

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for overcoming pharmacokinetic challenges like metabolic instability. u-tokyo.ac.jpnih.govcambridgemedchemconsulting.com

In the development of dopamine transporter (DAT) inhibitors, metabolic instability has been a significant hurdle for piperazine-based compounds. johnshopkins.edu A successful strategy involved the bioisosteric replacement of the piperazine ring with a piperidine or piperidine amine structure. johnshopkins.edu This modification aimed to improve metabolic stability while retaining the desired pharmacological activity. johnshopkins.edu

Another example can be seen in the development of delta opioid agonists, where a phenol (B47542) functional group was replaced by a primary amide. researchgate.net This bioisosteric substitution resulted in derivatives with enhanced activity at the delta receptor, increased selectivity over mu and kappa receptors, and importantly, improved in vitro metabolic stability. researchgate.net The concept of replacing esters, which are often rapidly cleaved in vivo, with more stable amide isosteres like trifluoroethylamines is also a well-established tactic to address metabolism issues. u-tokyo.ac.jp These trifluoroethylamine groups can mimic the hydrogen bond-donating properties of amides while being less susceptible to metabolic breakdown. u-tokyo.ac.jp

The table below illustrates examples of bioisosteric replacements and their impact on metabolic stability.

| Original Functional Group | Bioisosteric Replacement | Parent Compound Class | Outcome |

| Piperazine | Piperidine/Piperidine Amine | Dopamine Transporter Inhibitors | Improved metabolic stability johnshopkins.edu |

| Phenol | Primary Amide | Diaryl Amino Piperidine Delta Opioid Agonists | Improved in vitro metabolic stability and activity researchgate.net |

| Amide/Ester | Trifluoroethylamine | General Peptidomimetics | Increased metabolic stability u-tokyo.ac.jp |

Stereochemical Influences on Biological Activity

Stereochemistry plays a crucial role in the biological activity of piperidine derivatives, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its target protein. nih.gov The synthesis of specific stereoisomers is often necessary to achieve the desired pharmacological effect. nih.gov For instance, the stereoselective synthesis of piperidines can be achieved through methods like the diastereoselective Mannich reaction followed by reductive cyclization, which controls the stereochemistry of the final product. mdpi.com

Enantiomeric Affinity and Selectivity

The separation and individual testing of enantiomers—non-superimposable mirror-image isomers—are critical, as they often exhibit different affinities and selectivities for their biological targets. In the context of receptor binding, it is common for one enantiomer to be significantly more potent than the other.

While direct studies on the enantiomeric affinity of this compound itself are not detailed in the provided results, the principles are well-established in related compounds. For example, research on σ1 receptor ligands often involves chiral centers, and the specific configuration is key to potent binding. The interaction with the receptor's binding site is stereospecific, meaning the precise 3D fit of the ligand determines the strength of the interaction. chemrxiv.orgacs.org

Conformational Analysis and Bioactive Conformations in Receptor Interactions

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is essential for understanding how a ligand binds to its receptor. The "bioactive conformation" is the specific shape the ligand adopts when it interacts with the binding site.

Molecular modeling and docking studies are frequently used to predict these interactions. For dual histamine H3/σ1 receptor antagonists with a piperidine core, docking studies have been employed to identify the putative protein-ligand interactions responsible for their high affinity. nih.gov These studies revealed that the piperidine moiety is a critical structural element for activity at the σ1 receptor. nih.gov

In the development of dopamine D4 receptor antagonists, docking studies and molecular dynamics simulations helped to rationalize the binding affinities of new piperidine-based ligands. nih.govmdpi.com Similarly, for σ1 receptor ligands, molecular dynamics simulations have shown that different interactions of the piperidine nitrogen and its substituents within a lipophilic binding pocket—comprising residues like Leu105, Tyr206, and others—are responsible for variations in receptor affinity. researchgate.net A combination of X-ray crystallography and docking simulations for tyrosinase inhibitors bearing a 4-(fluorobenzyl)piperazine moiety confirmed that the 4-fluorobenzyl portion orients towards the catalytic copper atoms, anchoring the molecule in the active site. nih.gov This highlights how the conformation of the benzyl and piperidine/piperazine rings is crucial for biological activity. nih.gov

| Compound Class | Target Receptor | Key Conformational Finding | Method |

| Piperidine Derivatives | Histamine H3 / Sigma-1 | Piperidine ring is a key element for dual activity. nih.gov | Molecular Docking nih.gov |

| Piperidine-based Ligands | Dopamine D4 | Variations in pharmacophoric distances affect affinity and selectivity. nih.govmdpi.com | Docking & Molecular Dynamics nih.govmdpi.com |

| 4-(Fluorobenzyl)piperazine Derivatives | Tyrosinase | 4-Fluorobenzyl group orients toward catalytic Cu atoms in the active site. nih.gov | X-ray & Docking Simulations nih.gov |

| Aminoethyl-Substituted Piperidines | Sigma-1 | Interactions with a lipophilic pocket (Leu105, Tyr206, etc.) determine affinity. researchgate.net | Molecular Dynamics Simulations researchgate.net |

Preclinical and Translational Research Endeavors

In Vitro Metabolic Stability Assessments in Biological Matrices

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using biological matrices such as liver microsomes are standard practice in early drug discovery to predict in vivo metabolic clearance. For piperidine-based structures, including derivatives of 1-(4-Fluorobenzyl)piperidin-4-amine, these assessments are crucial.

Research has shown that 4-aminopiperidine (B84694) moieties are metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 often being the major isoform responsible for their N-dealkylation. acs.orgnih.gov The rate of metabolism can be significantly influenced by the nature of the substituents on the piperidine (B6355638) ring and the benzyl (B1604629) group. For instance, studies on structurally related piperidine derivatives have demonstrated that modifications to the piperidine ring can enhance metabolic stability. johnshopkins.edunih.gov

In vitro metabolic stability assays are typically conducted by incubating the compound with liver microsomes from various species (e.g., rat, human) and measuring the percentage of the parent compound remaining over time. frontiersin.org Generally, compounds with a longer half-life (t½) in these assays are predicted to have lower clearance in vivo. For example, some N-(1-benzylpiperidin-4-yl)arylacetamide analogues have shown high stability in the presence of human liver microsomes. researchgate.netresearchgate.net The replacement of a piperazine (B1678402) ring with a piperidine ring in some compound series has been shown to improve metabolic stability in rat liver microsomes. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data for Piperidine Derivatives

| Compound Type | Biological Matrix | Key Findings | Reference(s) |

| 4-Aminopiperidine Derivatives | Human Liver Microsomes | Moderate to high clearance, primarily by CYP3A4. | acs.org |

| Piperidine Analogues | Rat Liver Microsomes | Replacement of a piperazine with a piperidine ring improved metabolic stability. | nih.gov |

| N-substituted Piperidines | Rat Liver Microsomes | Stability is dependent on the nature of the substituent; some derivatives show a half-life of less than 2 minutes. | nih.gov |

| Azine Derivatives with Piperidine | Human Liver Microsomes | Some derivatives show high resistance to metabolism, with over 97% of the compound remaining. | researchgate.net |

This table is illustrative and compiles data from studies on various piperidine derivatives to represent the type of information generated in metabolic stability assessments.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling for Efficacy Prediction

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful computational tool used in translational research to predict the dose-concentration-effect relationship of a drug candidate. nih.govyoutube.com This modeling helps in understanding how the pharmacokinetics (what the body does to the drug) are linked to the pharmacodynamics (what the drug does to the body), thereby aiding in the prediction of efficacious dosing regimens in humans from preclinical data. researchgate.netnih.gov

For central nervous system (CNS) drug candidates, like many piperidine-based compounds, PK/PD modeling is particularly crucial due to the complexities of the blood-brain barrier and target engagement in the brain. nih.gov The process involves developing a mathematical model that describes the time course of drug concentrations and its pharmacological effect. youtube.com This can be based on in vitro potency and in vivo preclinical data. For example, a PK/PD model might use the drug's affinity (Ki) for a specific receptor and its concentration in the plasma or brain to predict the level of receptor occupancy and the resulting physiological response. researchgate.net

While specific PK/PD models for this compound are not publicly detailed, the general principles are widely applied to similar molecules. For instance, in the development of other CNS agents, PK/PD models have been used to translate effects from animal models to humans, taking into account species differences in metabolism and protein binding. researchgate.net The Emax model is a common PD model that relates drug concentration to the magnitude of the effect, where Emax is the maximum effect and EC50 is the concentration at which 50% of the maximum effect is observed. nih.gov

Behavioral Phenotyping in Animal Models of Relevant Disorders

To assess the potential therapeutic utility of a compound, its effects are studied in animal models that mimic certain aspects of human diseases. For derivatives of this compound, which often target CNS receptors, behavioral phenotyping in rodent models is a key step.

For example, analogues of this compound have been evaluated in models of psychostimulant use disorders. nih.gov Some atypical dopamine (B1211576) transporter (DAT) inhibitors with a piperidine scaffold have been shown to produce minimal stimulation of ambulatory activity in mice, which is a desirable profile for a potential treatment for cocaine abuse. johnshopkins.edu The ability of a compound to reduce the reinforcing effects of drugs of abuse in self-administration models is a strong indicator of its potential efficacy.

Furthermore, piperidine derivatives have been investigated for their role in pain modulation. nih.gov The antinociceptive effects of certain piperidine-based compounds have been demonstrated in models of mechanical pain in mice, where they can enhance the analgesic effects of other drugs like opioids. nih.gov The specific behavioral effects observed depend on the compound's primary pharmacological target, which for this class of molecules often includes sigma receptors or monoamine transporters. researchgate.netresearchgate.net

Lead Candidate Identification and Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For this compound, the core structure serves as a versatile scaffold for such optimization.

Structure-activity relationship (SAR) studies are systematically conducted to understand how different chemical modifications affect the compound's biological activity. nih.gov For instance, research on N-(1-benzylpiperidin-4-yl)arylacetamide analogues has shown that substitutions on the benzyl group can influence the affinity for sigma-1 receptors. researchgate.net Similarly, modifying the linker between the piperidine ring and other chemical moieties is a common strategy. nih.gov

The goal of lead optimization is to achieve a balance of properties. For example, while increasing potency is important, it is also crucial to improve metabolic stability and reduce off-target effects. nih.govacs.org The introduction of a 4-fluorobenzyl group is itself an optimization strategy, as the fluorine atom can block metabolic oxidation at the para-position of the benzyl ring, potentially improving the compound's metabolic stability and half-life. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is another key strategy. For example, replacing a piperazine ring with a piperidine has been explored to enhance metabolic stability. johnshopkins.edu

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives and analogs of 1-(4-Fluorobenzyl)piperidin-4-amine, docking studies have been crucial in identifying and understanding interactions with various biological targets.

Research has shown that the 4-fluorobenzyl moiety is a key pharmacophoric feature. In studies on tyrosinase inhibitors, this group was found to occupy a conserved region within the enzyme's binding site. nih.gov Docking analyses of various piperidine (B6355638) and piperazine-based compounds have suggested potential binding modes and interactions with a range of receptors and enzymes. For instance, a derivative, 6-(3-(4-(4-fluorobenzyl)piperidin-1-yl)prop-1-ynyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been identified through its binding affinity for the NMDA 1/2B glutamate (B1630785) receptor. ucsd.edu

Other related structures have been docked against targets such as the cannabinoid CB1 receptor, the dopamine (B1211576) transporter (DAT), and sigma receptors (S1R and S2R). nih.govnih.govnih.gov In the case of the S1R, computational studies helped to decipher the binding mode of piperidine-based ligands, revealing key interactions with amino acid residues within the receptor. nih.gov Similarly, modeling studies predict that certain piperidine analogues bind to an inward-facing conformation of the DAT. nih.gov Docking has also been employed to study the interactions of piperidine derivatives with bacterial enzymes like DNA gyrase and topoisomerase IV, and with proteins from pathogens such as Helicobacter pylori. researchgate.netnih.govresearchgate.net

| Analog/Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 6-{3-[4-(4-Fluoro-benzyl)-piperidin-1-yl]-prop-1-ynyl}-1,3-dihydro-imidazo[4,5-b]pyridin-2-one | Glutamate receptor ionotropic, NMDA 1/2B | Binding affinity (IC50) of 2nM in a [3H]ifenprodil displacement assay. | ucsd.edu |

| [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds | Tyrosinase (human and Agaricus bisporus) | The 4-fluorobenzyl moiety occupies a conserved region, with potential for additional H-bonds and aromatic interactions. | nih.gov |

| Piperidine-based atypical DAT inhibitors | Dopamine Transporter (DAT) | Modeling predicts binding to an inward-facing conformation of DAT. | nih.gov |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Docking and MD simulations revealed crucial interacting amino acid residues. | nih.gov |

| N4-substituted piperazinyl derivatives of norfloxacin | DNA gyrase and Topoisomerase IV | Derivatives can establish additional bonds with the target enzymes. | nih.govresearchgate.net |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase (hCA) Isoforms | Docking revealed specific contacts within hCA IX and hCA XII active sites, explaining isoform selectivity. | nih.gov |

Density Functional Theory (DFT) Calculations in Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and reactivity parameters, offering a deeper understanding of a molecule's intrinsic characteristics.

For various piperidine derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been applied to elucidate their structural and electronic properties. researchgate.netnih.govnih.gov These studies involve optimizing the ground state geometry of the compounds to predict the most stable conformation. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov Furthermore, DFT is used to calculate Mulliken atomic charges and to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites and predicting how the molecule might interact with biological targets. nih.govnih.gov For instance, in one study on a piperidine derivative, the nitrogen atom of the piperidine ring was found to possess a significant negative charge, suggesting its potential role in hydrogen bonding. nih.gov

| Compound Class | DFT Method/Basis Set | Calculated Parameters | Key Insights | Reference |

|---|---|---|---|---|

| Piperidin-4-one derivatives | B3LYP/6-31G(d,p) | Optimized geometry, Frontier Molecular Orbitals (FMOs), Mulliken Atomic Charges (MAC), Molecular Electrostatic Potential (MEP) | Elucidation of charge distribution and reactivity for biological targets. | nih.gov |

| 2,6-diphenyl piperidin-4-one derivative | B3LYP/6-311++G(d,p) | Optimized molecular structure | Analysis of the molecular geometry. | researchgate.net |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | B3LYP/6–311++G(d,p) | Optimized geometry, HOMO-LUMO energies, Mulliken charges, MEP | Showed stability and reactivity of the compound; identified the piperidine nitrogen as having a high negative charge. | nih.gov |

| (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine | DFT | Theoretical calculations compared with single crystal X-ray diffraction data. | Predicted the molecular structure. | researchgate.net |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of the stability of ligand-receptor complexes and the fine-tuning of binding poses obtained from docking.

MD simulations have been applied to analogs of this compound to understand the dynamic behavior of the ligand-receptor complex. For example, a Hamiltonian Replica Exchange MD (REMD) simulation was performed on 4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole. irbbarcelona.org This simulation, running for 10 nanoseconds, provided detailed information on the stability and conformational flexibility of the molecule, using metrics like Root-Mean-Square Deviation (RMSd) and Radius of Gyration (Rgyr). irbbarcelona.org

In other studies, MD simulations have been used to enrich the findings from docking analyses. For a potent piperidine-based Sigma 1 Receptor (S1R) agonist, MD simulations helped to confirm the stability of the docked pose and to identify the specific amino acid residues that form crucial and stable interactions with the ligand over time. nih.gov Similarly, MD studies on carbonic anhydrase inhibitors containing a piperidine scaffold have endorsed the stability of the inhibitors within the enzyme's active site, corroborating the selective binding observed experimentally. nih.gov These simulations provide a more realistic representation of the interactions in a physiological environment.

| Analog/Derivative Class | Simulation Type | Force Field | Key Findings | Reference |

|---|---|---|---|---|

| 4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole | Hamiltonian REMD | General Amber Force Field (GAFF) | Analyzed RMSd, Rgyr, and fluctuation to understand conformational dynamics over 10 ns. | irbbarcelona.org |

| Piperidine-based Sigma 1 Receptor (S1R) agonist | MD Simulation | Not specified | Revealed crucial amino acid residues interacting with the compound and confirmed binding stability. | nih.gov |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | MD Simulation | Not specified | Endorsed the stability of the inhibitors within the active site of carbonic anhydrase isoforms, supporting docking results. | nih.gov |

Predictive Modeling of Biological Activity and Target Identification

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and identifying potential biological targets.

For piperidine derivatives, QSAR models have been developed to understand the structural requirements for various biological activities. For instance, a QSAR analysis of piperidine analogs as farnesyltransferase inhibitors revealed that the activity is mediated by van der Waals surface area features related to partial charge (PEOE_VSA, Q_VSA) and hydrophobicity (v_surf). nih.govresearchgate.net The models indicated that fractional negative charge on the surface and a clear separation between hydrophobic and hydrophilic regions are important for inhibitory activity. nih.govresearchgate.net

Different QSAR approaches have been utilized, including linear methods like Multiple Linear Regression (MLR) and classification techniques such as Support Vector Machines (SVM), to categorize compounds as active or inactive. nih.gov These models have been applied to optimize MCH1 receptor antagonists, leading to the identification of potential derivatives with improved activity. nih.gov In other work, 3D-QSAR models have been used as a 3D search query to screen newly designed compounds, selecting the most promising candidates for synthesis and experimental testing. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical modeling step used to forecast the pharmacokinetic and toxicity profiles of newly designed molecules, ensuring they have drug-like properties. nih.govresearchgate.net

| Compound Class / Target | Modeling Approach | Key Descriptors/Findings | Reference |

|---|---|---|---|

| Piperidine analogs / Farnesyltransferase inhibitors | QSAR and Pharmacophore analysis | Activity is mediated by vdW surface area (PEOE_VSA, Q_VSA) and hydrophobic integy moment (v_surf). | nih.govresearchgate.net |

| Biaryl piperidine / MCH1 receptor antagonists | QSAR (MLR) and SVM Classification | Developed predictive models to classify compounds as "actives" or "non-actives" and estimate activity. | nih.gov |

| Aminopyrimidinyl pyrazole (B372694) analogs / PLK1 inhibitors | Hybrid 3D-QSAR (CoMFA, CoMSIA) | Developed robust and predictive models (q² = 0.628 for CoMFA) to understand structural requirements for potent inhibition. | mdpi.com |

| Piperidinopyridine and Piperidinopyrimidine analogs / Oxidosqualene cyclase inhibitors | QSAR | The model provided insights into key structural features influencing OSC inhibition. | researchgate.net |

Advanced Characterization Techniques in Research

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the electron density and, consequently, the atomic positions within the molecule. ed.ac.uk This technique is indispensable for establishing the conformation of flexible ring systems and, in the case of chiral molecules, for determining the absolute configuration. ed.ac.uknih.gov

For a molecule such as 1-(4-Fluorobenzyl)piperidin-4-amine, which contains a flexible piperidine (B6355638) ring, X-ray crystallography would provide invaluable insight into its solid-state conformation. It would be expected to show the piperidine ring adopting a stable chair conformation, which is the lowest energy arrangement for such six-membered rings. Furthermore, the analysis would definitively establish the orientation of the substituents—the amino group at the C4 position and the 4-fluorobenzyl group on the nitrogen—as either axial or equatorial. This information is crucial for understanding the molecule's steric profile and potential intermolecular interactions.

While a specific crystal structure for this compound is not available in the reviewed literature, studies on analogous compounds, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, demonstrate the power of this technique. researchgate.net For that related molecule, single-crystal XRD analysis confirmed its structure and revealed its crystallization in the orthorhombic system with the P21 space group. researchgate.net A similar analysis of this compound would yield precise bond lengths, bond angles, and torsional angles, providing a complete conformational picture.

Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis (Note: This table is illustrative of the data that would be obtained and is based on typical parameters for organic molecules.)

| Parameter | Example Value | Description |

| Molecular Formula | C₁₂H₁₇FN₂ | The elemental composition of the molecule. |

| Formula Weight | 208.28 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 8.5 Å | The dimensions of the repeating unit of the crystal lattice. |

| α = 90°, β = 105.1°, γ = 90° | The angles between the unit cell axes. | |

| Volume | 1258 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.095 g/cm³ | The theoretical density of the crystal. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.net The chemical shift, integration, and multiplicity (splitting pattern) of the signals in an NMR spectrum reveal the electronic environment, number, and connectivity of the protons and carbons in a molecule.

A complete structural confirmation of this compound relies heavily on both ¹H and ¹³C NMR analysis. While specific, published spectra for this exact compound are not detailed in the surveyed literature, its structure allows for the prediction of a distinct spectral pattern based on data from closely related analogs. nih.govnih.gov

In the ¹H NMR spectrum, the aromatic protons on the 4-fluorophenyl ring would appear as two distinct multiplets in the aromatic region (typically δ 7.0-7.4 ppm) due to coupling with each other and with the fluorine atom. The benzylic protons (Ar-CH₂-N) would likely produce a singlet around δ 3.5 ppm. The protons on the piperidine ring would present as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.0 ppm). The amine (NH₂) protons would typically be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The carbon atoms of the fluorinated benzene (B151609) ring would appear in the aromatic region (δ 115-165 ppm), with their chemical shifts influenced by the electron-withdrawing fluorine atom, which also introduces C-F coupling. The benzylic carbon (Ar-CH₂) would be expected around δ 60-65 ppm, while the carbons of the piperidine ring would resonate in the δ 30-55 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values based on standard chemical shift ranges and data from analogous structures.)

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic H (ortho to F) | 7.25 - 7.35 | Triplet or Doublet of Doublets | 2H |

| Aromatic H (meta to F) | 6.95 - 7.05 | Triplet or Doublet of Doublets | 2H |

| Benzylic CH₂ | ~3.50 | Singlet | 2H |

| Piperidine H (C2, C6 - axial/equatorial) | 2.70 - 2.90 / 2.00 - 2.20 | Multiplets | 4H |

| Piperidine H (C4) | 2.60 - 2.80 | Multiplet | 1H |

| Piperidine H (C3, C5 - axial/equatorial) | 1.65 - 1.85 / 1.35 - 1.55 | Multiplets | 4H |

| Amine NH₂ | 1.30 - 1.60 | Broad Singlet | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on standard chemical shift ranges and data from analogous structures.)

| Carbon | Predicted Chemical Shift (δ ppm) |

| Aromatic C (C-F) | 160.0 - 164.0 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C (quaternary) | 134.0 - 136.0 (d, ⁴JCF ≈ 3 Hz) |

| Aromatic C (CH, ortho to F) | 129.5 - 131.5 (d, ²JCF ≈ 8 Hz) |

| Aromatic C (CH, meta to F) | 114.5 - 116.0 (d, ³JCF ≈ 21 Hz) |

| Benzylic CH₂ | 62.0 - 64.0 |

| Piperidine C2, C6 | 52.0 - 54.0 |

| Piperidine C4 | 50.0 - 52.0 |

| Piperidine C3, C5 | 33.0 - 35.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of a unique molecular formula, as very few combinations of atoms will have the exact same mass. nih.gov

For this compound, the molecular formula is C₁₂H₁₇FN₂. The theoretical monoisotopic mass of this neutral molecule is calculated to be 208.1379 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The analysis would therefore be expected to detect an ion with a mass-to-charge ratio corresponding to [C₁₂H₁₈FN₂]⁺.

The validation of the molecular formula is achieved by comparing the experimentally measured mass with the calculated theoretical mass. For instance, in studies of similar fluorobenzyl-containing piperazine (B1678402) derivatives, HRMS was used to confirm the expected molecular formulas by matching the found m/z value to the calculated value for the [M+H]⁺ ion. nih.gov An experimental mass measurement for this compound that falls within a narrow tolerance (e.g., ±0.003 Da) of the theoretical mass would provide definitive evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass.

Table 4: HRMS Data for Molecular Formula Validation

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z | 209.1457 |

| Required Accuracy | < 5 ppm |

Future Directions and Research Perspectives

Design and Synthesis of Novel 1-(4-Fluorobenzyl)piperidin-4-amine Analogs with Improved Profiles

The future design and synthesis of analogs based on the this compound core are centered on enhancing potency, selectivity, and therapeutic profiles for a range of diseases. Research efforts are guided by structure-activity relationship (SAR) studies, which elucidate how specific chemical modifications influence biological activity.

A key strategy involves the derivatization of the piperidine (B6355638) ring and the exocyclic amine. For instance, in the development of inhibitors for monoamine transporters, a conformationally constrained cis-3,6-disubstituted piperidine derivative of a related compound was synthesized. nih.gov SAR studies on this series demonstrated that substitutions on the phenyl ring are crucial for activity at the dopamine (B1211576) transporter (DAT), with electron-withdrawing groups enhancing potency. nih.gov One such analog, the S,S-(-)-19a enantiomer, showed high potency for DAT with an IC50 of 11.3 nM and greater selectivity against the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters compared to reference compounds. nih.gov

Another avenue of exploration is the modification of the scaffold to target entirely different diseases. Researchers have synthesized libraries of 4-aminopiperidines for use as antifungal agents by starting with N-substituted 4-piperidone derivatives and performing reductive amination. mdpi.com This approach led to the identification of compounds like 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, which showed promising activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp. mdpi.com Similarly, the core structure has been adapted to create inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This was achieved by reacting piperidine with 4-fluorobenzaldehyde to form a 4-piperidinyl-benzaldehyde intermediate, which was then used to synthesize a series of thiosemicarbazones. These novel derivatives exhibited potent DHFR inhibition, with IC50 values ranging from 13.70 µM to 47.30 µM. nih.gov

The synthesis of these novel analogs often employs versatile chemical reactions. Reductive amination of N-substituted 4-piperidones is a common and effective method for generating a diverse library of 4-aminopiperidine (B84694) derivatives. mdpi.com Molecular hybridization, which combines the this compound scaffold with other pharmacologically active moieties, is another powerful technique for creating multifunctional molecules with potentially improved therapeutic profiles. nih.gov

| Analog Type | Synthetic Strategy | Target | Key Findings / Example Activity |

|---|---|---|---|

| cis-3,6-disubstituted piperidine derivatives | Derivatization of the exocyclic N-atom | Dopamine Transporter (DAT) | S,S-(-)-19a showed high potency (IC50 = 11.3 nM) and selectivity for DAT. nih.gov |

| 4-aminopiperidine derivatives | Reductive amination of N-substituted 4-piperidones | Fungal Ergosterol (B1671047) Biosynthesis | Identified potent antifungal candidates against Candida spp. and Aspergillus spp. mdpi.com |

| Piperidine-based thiosemicarbazones | Molecular hybridization of piperidinyl-benzaldehyde with thiosemicarbazides | Dihydrofolate Reductase (DHFR) | Derivatives showed potent enzyme inhibition with IC50 values as low as 13.70 µM. nih.gov |

| N-(benzylpiperidinyl)-4-fluorobenzamide | Analog design based on haloperidol | σ1 receptor | Analog LMH-2 produced antihyperalgesic and antiallodynic effects in a neuropathic pain model. nih.gov |

Elucidation of Novel Molecular Targets for Therapeutic Intervention

A significant future direction for the this compound scaffold is the identification and validation of novel molecular targets. This exploration will expand the therapeutic potential of this chemical class beyond its currently known activities. A combination of computational prediction and experimental validation is crucial for this endeavor.

In silico methods are powerful tools for predicting potential biological targets. Web-based tools like SwissTargetPrediction can analyze chemical structures to identify the most probable protein targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Such computational screening of novel piperidine derivatives can suggest a wide range of biological activities applicable to diverse medical fields, such as oncology and central nervous system disorders, guiding further preclinical studies. clinmedkaz.org

Experimental research has already demonstrated the scaffold's versatility in hitting various targets:

Monoamine Transporters: Analogs have shown high affinity for DAT, SERT, and NET, indicating their potential for treating neuropsychiatric disorders. nih.gov

Fungal Enzymes: Certain 4-aminopiperidine derivatives have been found to inhibit sterol C14-reductase and sterol C8-isomerase, which are critical enzymes in fungal ergosterol biosynthesis, highlighting their potential as antifungal agents. mdpi.com

Sigma Receptors: A haloperidol analog incorporating the N-benzylpiperidine structure was shown to act as a σ1 receptor antagonist, effectively reducing neuropathic pain in preclinical models. nih.gov

Dihydrofolate Reductase (DHFR): Piperidine-derived thiosemicarbazones have been identified as potent inhibitors of DHFR, a validated target for anticancer and antimicrobial therapies. nih.gov

Tyrosinase: The related 1-(4-fluorobenzyl)piperazine fragment has been successfully exploited to develop potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting applications in treating hyperpigmentation disorders. researchgate.net

Somatostatin Receptors: Derivatives of 4-aminopiperidine have been noted for their affinity with certain subtypes of somatostatin receptors, which are involved in various physiological processes and are targets for cancer therapy. google.com

Future research will likely involve screening libraries of this compound analogs against broad panels of receptors, enzymes, and other biological targets to uncover unexpected activities and open new therapeutic avenues.

| Molecular Target | Therapeutic Area | Scaffold/Derivative Type |

|---|---|---|

| Dopamine Transporter (DAT) | Neuropsychiatric Disorders | Disubstituted Piperidine Analogs nih.gov |

| Tyrosinase | Dermatology (Anti-melanogenic) | 1-(4-fluorobenzyl)piperazine fragment researchgate.net |

| Fungal Ergosterol Biosynthesis Enzymes | Infectious Diseases (Antifungal) | 4-Aminopiperidines mdpi.com |

| σ1 Receptor | Neurology (Neuropathic Pain) | N-(benzylpiperidinyl)‑4‑fluorobenzamide nih.gov |

| Dihydrofolate Reductase (DHFR) | Oncology, Infectious Diseases | Piperidine-derived Thiosemicarbazones nih.gov |

| Somatostatin Receptors | Oncology, Endocrinology | 4-Aminopiperidine Derivatives google.com |

Polypharmacology Approaches and Combination Therapies Involving the Compound Scaffold

The development of single chemical entities that can modulate multiple targets simultaneously—a concept known as polypharmacology—is a growing paradigm in drug discovery for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is exceptionally well-suited for this approach due to its ability to interact with diverse biological targets.

Future research will focus on the rational design of multi-target agents. For example, in the context of Alzheimer's disease, a key strategy involves creating hybrid compounds that can address the multifaceted pathophysiology of the disease. nih.gov Researchers have designed donepezil hybrids incorporating the N-benzyl-piperidine moiety to create multifunctional agents that not only inhibit acetylcholinesterase (AChE) but also possess neuroprotective and anti-inflammatory properties. researchgate.net This approach aims to provide a more holistic treatment than single-target drugs. The development of compounds targeting both amyloid-β and tau aggregation, the two pathological hallmarks of Alzheimer's, is another active area of research where piperidine-like scaffolds are being explored. nih.gov

The inherent ability of some piperidine derivatives to inhibit multiple monoamine transporters (DAT, SERT, NET) is another example of polypharmacology. nih.gov By fine-tuning the structure, it is possible to create analogs with specific inhibitory profiles tailored for conditions like depression or ADHD, where modulation of multiple neurotransmitter systems is beneficial.

While direct research into combination therapies involving this compound is less documented, the development of polypharmacological agents from this scaffold could inform future combination strategies. An analog designed to inhibit a specific cancer-related enzyme, for instance, could be combined with existing chemotherapies that act on different pathways, potentially leading to synergistic effects and overcoming drug resistance. The design of agents with specific polypharmacological profiles could reduce the number of medications a patient needs to take, simplifying treatment regimens and potentially reducing side effects. The versatility of the piperidine nucleus makes it a cornerstone for such innovative therapeutic strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)piperidin-4-amine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Alkylation of piperidin-4-amine with 4-fluorobenzyl halides under anhydrous conditions (e.g., using KCO as a base in polar aprotic solvents like DMF).

- Step 2 : Reduction of intermediates (e.g., nitro or amide groups) using agents like LiAlH or catalytic hydrogenation .

- Characterization : Key techniques include H/C NMR for structural confirmation, HRMS for molecular weight validation, and TLC for reaction monitoring .

- Data Table :

| Intermediate | Key Reaction Conditions | Characterization Methods |

|---|---|---|

| 4-Fluorobenzyl bromide | PBr in ether at 0–5°C | NMR, GC-MS |

| Piperidin-4-amine derivatives | LiAlH reduction in THF | TLC (MeOH/CHCl), MP |

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of CHCl/MeOH for purification .

- Spectroscopy : H NMR (500 MHz) to resolve aromatic and piperidine protons; IR for functional group analysis (e.g., amine N-H stretches at ~3260 cm) .

- Mass Spectrometry : HRMS (e.g., ESI-TOF) to confirm molecular ion peaks (e.g., [M+H] at m/z 235.144) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., replacing 4-fluorobenzyl with trifluoromethoxybenzyl) to assess impact on receptor binding .

- Mechanistic Profiling : Use competitive binding assays (e.g., radioligand displacement for CNS targets) and enzyme inhibition kinetics to validate target specificity .

- Data Normalization : Control for batch-to-batch purity variations via HPLC-UV and adjust bioactivity assays using standardized positive controls .

Q. What strategies mitigate unexpected by-products during N-alkylation of piperidin-4-amine derivatives?

- Methodological Answer :

- Reaction Optimization : Use excess 4-fluorobenzyl halide (1.5–2 eq.) and DBU as a non-nucleophilic base to minimize elimination side reactions .

- By-Product Analysis : Isolate impurities via preparative TLC and characterize using F NMR to track fluorine-containing by-products .

- Case Study : In , unexpected diarylation occurred due to self-catalyzed N-demethylation; mechanistic studies using deuterated solvents revealed proton transfer pathways .

Q. How does the 4-fluorobenzyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to compare with analogs like 1-benzylpiperidin-4-amine. Fluorination typically increases logP by ~0.5 units, enhancing blood-brain barrier penetration .

- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation. Fluorine often reduces oxidative metabolism .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to P-glycoprotein efflux pumps, which affects bioavailability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer :

- Source Variation : Impurities in starting materials (e.g., 4-fluorobenzyl bromide purity <95%) can reduce yields. Validate via GC-MS before use .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediate consumption; incomplete conversion of piperidin-4-amine leads to lower yields .

- Example : reports 87% yield using anhydrous KCO, while notes 72% yield with LiAlH due to competing reduction pathways .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol for this compound while maintaining reproducibility?

- Methodological Answer :

- Process Parameters : Optimize temperature (80–120°C for alkylation) and solvent (switch from THF to 2-MeTHF for better scalability) .

- Quality Control : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring .

- Case Study : In , heating at 120°C for 72 hours in an oil bath ensured complete diarylation but required rigorous exclusion of moisture .

Structure-Activity Relationship (SAR) Guidance

Q. What functional group modifications enhance the biological activity of this compound?

- Methodological Answer :

- Piperidine Ring Modifications : Introduce methyl groups at C3 to restrict conformational flexibility, improving receptor fit .

- Benzyl Group Variations : Replace 4-fluorobenzyl with 4-(trifluoromethoxy)benzyl to enhance metabolic stability and lipophilicity .

- Amine Functionalization : Convert the primary amine to a urea or sulfonamide to modulate solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.